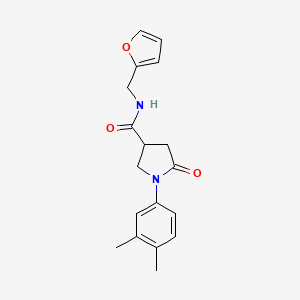
1-(3,4-dimethylphenyl)-N-(2-furylmethyl)-5-oxopyrrolidine-3-carboxamide
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions that can include condensation, amidation, and alkylation processes. For instance, the diversity-oriented synthesis of related pyrrolidine derivatives showcases a systematic approach to creating a library of compounds through careful selection of starting materials and reaction conditions (Baškovč et al., 2012).
Molecular Structure Analysis
The molecular structure and conformation of solvated derivatives of related pyrrolidine compounds have been studied using X-ray analysis and molecular orbital methods. These studies often reveal the planarity or non-planarity of the molecule, the conformation around specific bonds, and the presence of intramolecular hydrogen bonding, which can significantly affect the compound's reactivity and interactions (Banerjee et al., 2002).
Chemical Reactions and Properties
Research into the chemical reactions of pyrrolidine derivatives indicates a wide array of reactivities depending on the functional groups present. For example, the alkylation of N-phenyl derivatives can lead to the formation of new compounds with potential biological activity. The Michael reaction has also been employed to create diastereoselectively enriched pyrrolidine derivatives, demonstrating the compound's versatility in organic synthesis (Dyachenko et al., 2008; Revial et al., 2000).
Physical Properties Analysis
The solubility, melting point, and other physical properties of compounds like 1-(3,4-dimethylphenyl)-N-(2-furylmethyl)-5-oxopyrrolidine-3-carboxamide can be influenced by the nature of their molecular structure. Polymers derived from similar compounds have shown a range of thermal properties and solubilities in various organic solvents, indicating the importance of molecular design in determining physical properties (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, and other reagents, can be complex and varied for pyrrolidine derivatives. Studies focusing on the transformations in acidic media have shown that these compounds can undergo ring opening, leading to the formation of new heterocyclic systems. This highlights the compound's reactivity and potential for generating diverse structures through chemical reactions (Stroganova et al., 2016).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-5-6-15(8-13(12)2)20-11-14(9-17(20)21)18(22)19-10-16-4-3-7-23-16/h3-8,14H,9-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSOKCBBYSRFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4540994.png)
![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4540996.png)
![2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4541001.png)
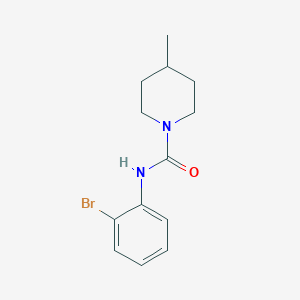

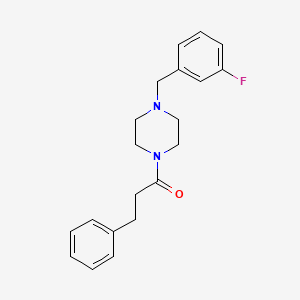
![2-{[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4541016.png)
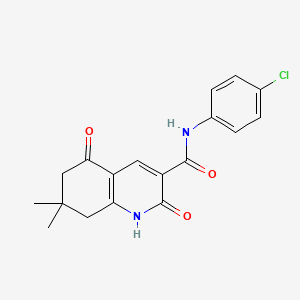
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4541057.png)

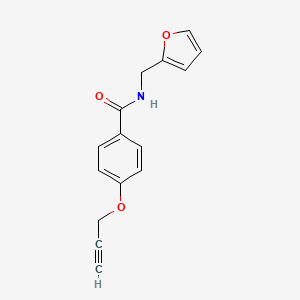
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B4541074.png)
![N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4541077.png)